molecular formula C9H12BrMgN B6327112 (2-((Dimethylamino)methyl)phenyl)magnesium bromide CAS No. 875221-47-9

(2-((Dimethylamino)methyl)phenyl)magnesium bromide

Cat. No.: B6327112
CAS No.: 875221-47-9
M. Wt: 238.41 g/mol
InChI Key: ABZNONHFRAUJLD-UHFFFAOYSA-M
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Description

(2-((Dimethylamino)methyl)phenyl)magnesium bromide is an organometallic compound with the molecular formula C₉H₁₂BrMgN and a molecular weight of 238.41 g/mol. This compound is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Dimethylamino)methyl)phenyl)magnesium bromide typically involves the reaction of 2-(dimethylaminomethyl)phenyl bromide with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-((Dimethylamino)methyl)phenyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: This compound can act as a nucleophile in addition reactions with carbonyl compounds, forming alcohols.

    Substitution Reactions: It can participate in substitution reactions, replacing halides or other leaving groups in organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Major Products

The major products formed from reactions involving this compound depend on the specific reactants used. For example, reactions with aldehydes or ketones yield secondary or tertiary alcohols, respectively.

Scientific Research Applications

(2-((Dimethylamino)methyl)phenyl)magnesium bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: This compound is employed in catalytic processes to facilitate chemical transformations.

    Material Science: It is used in the preparation of conducting polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-((Dimethylamino)methyl)phenyl)magnesium bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound coordinates with the electrophilic center of the reactant, facilitating the transfer of the dimethylaminomethylphenyl group to the target molecule. This process is crucial in forming new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-((Dimethylamino)methyl)phenyl)magnesium bromide include:

  • Phenylmagnesium bromide
  • (2-Methylphenyl)magnesium bromide
  • (2-(Methoxy)methylphenyl)magnesium bromide

Uniqueness

What sets this compound apart from these similar compounds is the presence of the dimethylamino group, which enhances its nucleophilicity and reactivity in various chemical reactions.

Properties

IUPAC Name

magnesium;N,N-dimethyl-1-phenylmethanamine;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h3-6H,8H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZNONHFRAUJLD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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